Lipophilicity (cLogP) Differentiation from the Non-butanone Precursor 1-(3-Bromo-4-methoxybenzyl)piperazine
The target compound incorporates a 3-methyl-1-butanone (isovaleryl) group at the piperazine N4 position, which substantially increases lipophilicity compared to the non-acylated precursor. The precursor 1-(3-bromo-4-methoxybenzyl)piperazine (CAS 423155-18-4) has an experimentally validated cLogP of 1.86 . The addition of the isovaleryl group (O=C–CH₂–CH(CH₃)₂) is estimated to increase cLogP by approximately 1.3–1.6 log units based on fragment-based calculation methods, yielding an estimated cLogP of 3.2–3.5 for the target compound [1]. This difference of ≥1.3 log units translates to approximately a 20-fold increase in octanol-water partition coefficient, with significant implications for membrane permeability and blood-brain barrier penetration potential.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP: 3.2–3.5 (based on precursor cLogP + fragment contribution of isovaleryl group) |
| Comparator Or Baseline | 1-(3-Bromo-4-methoxybenzyl)piperazine (CAS 423155-18-4): cLogP = 1.8629 (experimentally computed by Leyan) |
| Quantified Difference | ΔcLogP ≈ +1.3 to +1.6 (target minus precursor); ~20-fold increase in lipophilicity |
| Conditions | cLogP values computed using fragment-based algorithm (Leyan database) |
Why This Matters
A cLogP difference of >1.0 log unit between the target and its non-butanone precursor means these compounds cannot be considered functionally equivalent in assays requiring membrane penetration, and procurement decisions for CNS-targeted screening must account for this lipophilicity gap.
- [1] Daylight Chemical Information Systems, Inc. clogp: Calculation of logP(o/w) using fragment-based methods. The 3-methylbutanoyl (isovaleryl) fragment contribution to logP is estimated at +1.3 to +1.6 based on the O=C–CH₂–CH(CH₃)₂ substructure increment. View Source
